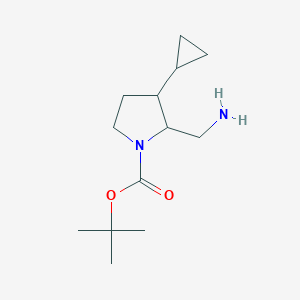

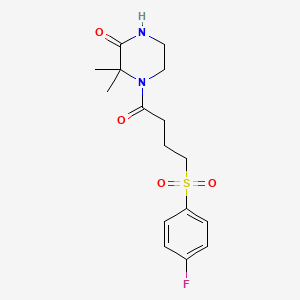

![molecular formula C8H13F2N B2554073 7,7-Difluoro-2-azaspiro[4.4]nonane CAS No. 1785409-55-3](/img/structure/B2554073.png)

7,7-Difluoro-2-azaspiro[4.4]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7,7-Difluoro-2-azaspiro[4.4]nonane is a derivative of the azaspiro[4.4]nonane family, which is characterized by a spirocyclic structure consisting of a cyclopentane ring and a pyrrolidine ring. This structure is significant due to its presence in various bioactive natural products, such as cephalotaxine, which has shown pronounced antileukemic activity .

Synthesis Analysis

The synthesis of azaspiro[4.4]nonane derivatives can be achieved through different strategies. One approach involves the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, which leads to the formation of trifluoromethylated 2-azaspiro[4.5]decanes . Another method includes the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which yields new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] derivatives . Additionally, a one-pot synthesis using Mn(III)-based oxidation has been reported to produce 2-oxa-7-azaspiro[4.4]nonane-8,9-diones . Improved synthesis methods have also been developed, such as the one starting from malononitrile, which offers higher efficiency and better yield for the production of diazaspiro[4.4]nonane .

Molecular Structure Analysis

The molecular structure of azaspiro[4.4]nonane derivatives is characterized by the presence of a spirocyclic framework. This framework is composed of a five-membered cyclopentane ring fused to a four-membered pyrrolidine ring. The unique structural features of these compounds, such as the presence of adjacent quaternary stereocenters, are crucial for their biological activity . The molecular structure is often elucidated using techniques like NMR spectroscopy, as demonstrated in the study of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes .

Chemical Reactions Analysis

Azaspiro[4.4]nonane derivatives can undergo various chemical reactions. For instance, the catalytic hydrogenation of [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates leads to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, involving initial N-O bond cleavage . The reactivity of these compounds is also demonstrated in the synthesis of pheromones, where 1,6-dioxaspiro[4.4]nonanes are synthesized for use in biological studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[4.4]nonane derivatives are influenced by their spirocyclic structure and substituents. These properties include solubility, melting points, and reactivity, which are essential for their application in organic synthesis and pharmaceutical development. The mass spectra of these compounds provide a characteristic fragmentation scheme that aids in their identification, especially in complex biological matrices .

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship

The synthesis and anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which includes compounds structurally related to 7,7-Difluoro-2-azaspiro[4.4]nonane, have been explored. These compounds displayed significant anticonvulsant activity, with certain substituted benzyloxy compounds emerging as notably active. The studies utilized analytical approaches like the Topliss structure-activity and Craig plot analyses, as well as CLOG P analysis to correlate physicochemical parameters with anticonvulsant activity (Farrar et al., 1993).

Synthetic Approaches to Spiroaminals

The synthesis of spiroaminals, including compounds with core structures similar to 7,7-Difluoro-2-azaspiro[4.4]nonane, highlights the compounds' roles in natural or synthetic products with significant biological activities. Various strategies developed for the synthesis of these spiroaminals have been summarized, reflecting their challenging nature and potential applications due to the novelty of their skeletons and biological activities (Sinibaldi & Canet, 2008).

Chemical Synthesis and Applications

A one-pot synthesis approach for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones demonstrates the methodological advancements in synthesizing spirocyclic compounds. These compounds are synthesized in good yields through Mn(III)-based reactions, showcasing a simple procedure and easy product separation, which could be relevant for creating derivatives of 7,7-Difluoro-2-azaspiro[4.4]nonane for various applications (Huynh, Nguyen, & Nishino, 2017).

Advanced Material Applications

Research into semi-interpenetrating polymer networks involving fluorine-containing compounds, similar in context to the fluorinated characteristics of 7,7-Difluoro-2-azaspiro[4.4]nonane, explores the synthesis and properties of materials with enhanced mechanical properties, thermal behavior, and proton conductivity. Such studies are crucial for developing new materials with specific applications in technology and industry (Jiang et al., 2014).

Propriétés

IUPAC Name |

8,8-difluoro-2-azaspiro[4.4]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)2-1-7(5-8)3-4-11-6-7/h11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBBRLRICKDMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC12CCNC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Difluoro-2-azaspiro[4.4]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

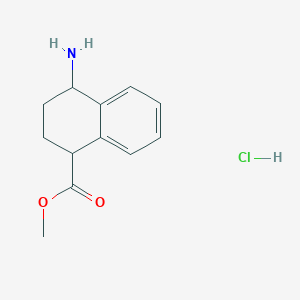

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)

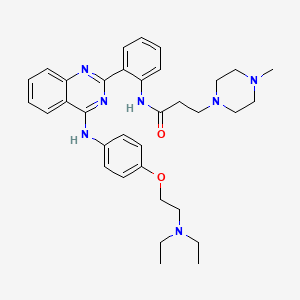

![7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2553992.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)